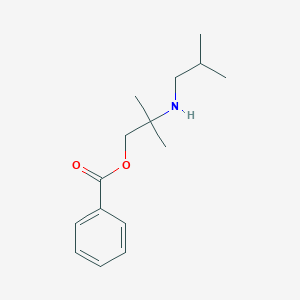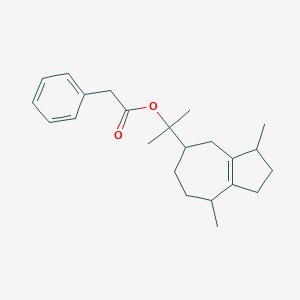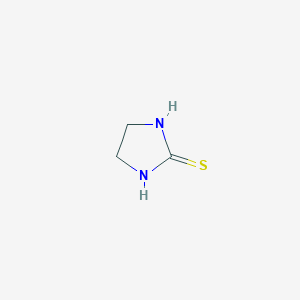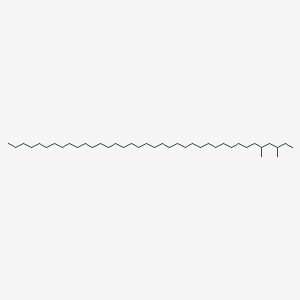
六羟基合铂(IV)酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)-, also known as potassium hexahydroxyplatinate(IV), is a chemical compound with the molecular formula K2[Pt(OH)6]. It is a platinum-based compound that is often used in various chemical and industrial applications due to its unique properties and reactivity.
科学研究应用
Chemistry
In chemistry, dipotassium platinate is used as a precursor for the synthesis of various platinum complexes
Biology and Medicine
In biological and medical research, platinum compounds, including dipotassium platinate, are investigated for their potential use in cancer treatment. Platinum-based drugs, such as cisplatin, have shown significant efficacy in treating various types of cancer.
Industry
In industrial applications, dipotassium platinate is used in the production of catalysts for chemical reactions, particularly in the petrochemical industry. It is also used in the manufacture of electronic components and sensors.
作用机制
Target of Action
Dipotassium;Platinum(4+);Hexahydroxide, also known as Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- or Potassium hexahydroxyplatinate, is an important organic intermediate . It is used in various fields such as agrochemical, pharmaceutical, and dyestuff . .
Mode of Action
The mode of action of platinum compounds, in general, involves binding to DNA and interfering with the cell’s replication process. Studies have detailed the substitution reactions of platinum derivatives, providing insights into their coordination compounds with biological molecules. .
Biochemical Pathways
Platinum compounds, in general, are known to interact with DNA and disrupt the cell’s replication process, which could potentially affect various biochemical pathways.
Result of Action
Platinum compounds, in general, are known to bind to dna and interfere with the cell’s replication process, which could potentially lead to cell death.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium platinate typically involves the reaction of potassium hydroxide with platinum(IV) oxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The general reaction can be represented as follows:
PtO2+2KOH+4H2O→K2[Pt(OH)6]
Industrial Production Methods
In industrial settings, the production of dipotassium platinate involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving controlled temperature and pH conditions to ensure the complete reaction of the starting materials.
化学反应分析
Types of Reactions
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where the platinum center undergoes changes in its oxidation state.
Substitution Reactions: The hydroxyl groups in the compound can be substituted by other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with dipotassium platinate include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and hydrazine can be used to reduce the platinum center.
Substitution Reagents: Ligands such as chloride ions, ammonia, and phosphines are often used in substitution reactions.
Major Products Formed
The major products formed from the reactions of dipotassium platinate depend on the specific reagents and conditions used. For example, substitution reactions with chloride ions can yield potassium hexachloroplatinate(IV).
相似化合物的比较
Similar Compounds
Potassium tetrachloroplatinate(II): Another platinum-based compound with different reactivity and applications.
Potassium hexachloroplatinate(IV): Similar in structure but with chloride ligands instead of hydroxyl groups.
Ammonium hexachloroplatinate(IV): Contains ammonium ions instead of potassium ions.
Uniqueness
Platinate (Pt(OH)6^2-), dipotassium, (OC-6-11)- is unique due to its hydroxyl ligands, which provide different reactivity compared to chloride or other ligands. This makes it particularly useful in specific chemical reactions and applications where hydroxyl groups are advantageous.
属性
CAS 编号 |
12285-90-4 |
|---|---|
分子式 |
H6KO6Pt- |
分子量 |
336.23 g/mol |
IUPAC 名称 |
potassium;platinum(4+);hexahydroxide |
InChI |
InChI=1S/K.6H2O.Pt/h;6*1H2;/q+1;;;;;;;+4/p-6 |
InChI 键 |
KBCCPDZWVLCBQP-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[K+].[Pt+4] |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[K+].[Pt+4] |
Key on ui other cas no. |
12285-90-4 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-(diethylazaniumyl)ethyl-[2-naphthalen-1-yl-3-(oxolan-2-yl)propyl]azanium; dihydrogen phosphate](/img/structure/B79609.png)
![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)







